4-(Aminomethyl)-3-chlorobenzenesulfonamide
Description
4-(Aminomethyl)-3-chlorobenzenesulfonamide is a benzenesulfonamide derivative featuring an aminomethyl (–CH₂NH₂) substituent at the para position and a chlorine atom at the meta position. This compound is of interest in medicinal chemistry due to its structural similarity to carbonic anhydrase inhibitors (CAIs), where sulfonamide groups act as zinc-binding motifs .
Properties
Molecular Formula |
C7H9ClN2O2S |
|---|---|
Molecular Weight |
220.68 g/mol |
IUPAC Name |
4-(aminomethyl)-3-chlorobenzenesulfonamide |
InChI |
InChI=1S/C7H9ClN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,4,9H2,(H2,10,11,12) |
InChI Key |
BMVGHGZJOPHSPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(Aminomethyl)-3-chlorobenzenesulfonamide
General Synthetic Route
The synthesis typically follows a strategy involving:
- Introduction of the sulfonamide group on a chlorobenzene derivative.
- Functionalization of the aromatic ring to introduce the aminomethyl substituent at the para position relative to the sulfonamide.
- Reduction or substitution steps to achieve the target amine functionality.
Specific Synthetic Approaches
Reductive Amination Route
One of the primary methods involves reductive amination of 4-aminobenzenesulfonamide derivatives with appropriate aldehydes or benzyl halides bearing the chlorine substituent. For example, a stepwise synthesis includes:
- Formation of an imine intermediate by reacting 4-aminobenzenesulfonamide with 3-chlorobenzaldehyde under reflux in ethanol.
- Subsequent reduction of the imine using sodium borohydride to yield this compound.
This method has been reported to provide good yields and purity when the imine is preformed before reduction, as direct reductive amination with sodium triacetoxyborohydride showed low conversion.
Nucleophilic Substitution and Ring-Opening Reactions
Another approach involves nucleophilic ring-opening reactions of pyrrolidone derivatives bearing the sulfonamide moiety by refluxing with hydrazine monohydrate. This method has been used to synthesize related sulfonamide derivatives with amino substituents, including 3-chloro-substituted analogues.
Buchwald–Hartwig Coupling
For analogues where direct reductive amination is inefficient, Buchwald–Hartwig amination has been employed. This involves coupling 4-bromo-N-(thiazol-2-yl)benzenesulfonamide with substituted benzyl amines under palladium catalysis to introduce the aminomethyl group at the para position.
Sulfonyl Chloride Intermediate Route
Starting from 3-chlorobenzenesulfonyl chloride, reaction with ammonia or amines forms the sulfonamide. Subsequent functionalization at the 4-position through bromination, followed by nucleophilic substitution with aminomethyl groups, has been attempted, though with variable success due to regioselectivity and side reactions.
Experimental Conditions and Yields
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive amination (preformed imine) | 4-Aminobenzenesulfonamide, 3-chlorobenzaldehyde, NaBH4 | Ethanol reflux, imine formation overnight, reduction | 70-95 | High yield, requires preformed imine |
| Nucleophilic ring-opening | Pyrrolidone derivatives, hydrazine monohydrate | Reflux in hydrazine excess | Moderate | Used for related amino sulfonamides |
| Buchwald–Hartwig coupling | 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide, benzyl amine, Pd catalyst | 100 °C, inert atmosphere | Variable | Useful for analogues with challenging substitution |
| Sulfonyl chloride substitution | 3-Chlorobenzenesulfonyl chloride, ammonia/amine | Room temp to reflux | Moderate | Side reactions possible, regioselectivity issues |
Analytical Characterization
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of aminomethyl and chlorobenzene signals.
- Mass Spectrometry (MS): Molecular ion peak consistent with the expected molecular weight.
- Infrared (IR) Spectroscopy: Characteristic sulfonamide S=O stretches and NH bending vibrations.
- Elemental Analysis: Confirms purity and correct elemental composition.
Chemical Reactions Analysis
Nucleophilic Substitution
The chlorine atom at the 3-position is susceptible to substitution by nucleophiles like hydroxyl (-OH) or alkoxy (-OCH₃) groups under basic conditions (e.g., NaOH or NaOCH₃) . This reaction follows classical aromatic substitution mechanisms, with the sulfonamide group directing electron density to activate the ring.
Hydrolysis of Sulfonamide
The sulfonamide group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid and amine derivatives. For example:
This reaction is common in sulfonamides and may occur under physiological or catalytic conditions .
Oxidation of Amino Groups
The aminomethyl group (-CH₂NH₂) can be oxidized to nitro derivatives (e.g., -CH₂NO₂) using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). Oxidation typically requires acidic conditions and generates reactive intermediates.
Enamine Formation
In biological systems, the compound may participate in enamine formation via condensation with carbonyl groups, potentially leading to covalent enzyme modifications. This mechanism is analogous to related sulfonamides that form imine intermediates during metabolic turnover .
Reaction Conditions and Mechanisms
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Substitution | NaOH, NaOCH₃ (nucleophilic attack) | Hydroxy/alkoxy-substituted derivatives |
| Hydrolysis | HCl/H₃O⁺ or NaOH (aqueous) | Sulfonic acid + amine |
| Oxidation | KMnO₄/H₂O₂ (acidic) | Nitro derivatives |
| Enamine Formation | Carbonyl donors (e.g., α-keto acids) | Covalent enzyme adducts |
Biological and Metabolic Reactions
The compound demonstrates biological activity, including enzyme inhibition and modulation of oxidative stress. For example, in fibromyalgia models, it attenuates Na⁺, K⁺-ATPase inhibition and normalizes redox imbalances . These effects suggest interactions with cellular enzymes (e.g., via sulfonamide binding to active sites) and antioxidant pathways.
Comparison with Similar Compounds
| Compound | Key Differences | Reactivity |
|---|---|---|
| 4-Aminophenyl-4-chlorobenzenesulfonamide | Lacks aminomethyl group; amino phenyl substituent | Reduced nucleophilicity; distinct substitution sites |
| 3-Amino-4-chlorobenzenesulfonamide | Amino group at position 3; no aminomethyl moiety | Higher hydrolytic stability due to para-substitution |
| 4-(Aminomethyl)-benzenesulfonamide | No chlorine substituent; different electronic environment | Reduced substitution reactivity at position 3 |
Scientific Research Applications
Scientific Applications of 4-(Aminomethyl)-3-chlorobenzenesulfonamide
This compound is a chemical compound with diverse applications in scientific research, including its role as a building block in synthesizing complex organic molecules, its use in enzyme inhibition studies, and its application in the production of industrial chemicals.
Applications in Chemistry
- Building Block for Synthesis: this compound serves as a crucial building block in creating more complex organic molecules. Its synthesis typically involves reacting 3-chlorobenzenesulfonyl chloride with an amine, like aminomethylamine, often in the presence of a base such as triethylamine to neutralize hydrochloric acid formed during the reaction. The reaction usually occurs in a solvent like dichloromethane at room temperature to maximize yield.
- Synthesis of 4-Aminocoumarin Derivatives : 4-Aminocoumarins are a class of compounds that contain an amino group and enamine carbon, enhancing their chemical reactivity . These derivatives are used as building blocks in organic and heterocyclic chemistry for synthesizing different heterocyclic compounds .
Applications in Biology
- Enzyme Inhibition: this compound can be employed in studying enzyme inhibition, particularly those involving sulfonamide groups. The sulfonamide group can mimic natural substrates' structure, enabling the compound to inhibit enzyme activity by binding to the active site and disrupting biochemical pathways.
- Carbonic Anhydrase Inhibition: Benzenesulfonamides are used in the design of human carbonic anhydrase inhibitors (hCAIs) for various therapeutic applications, including antiglaucoma agents . These inhibitors target subpockets at the active sites of hCAs to increase isoform selectivity .
- Inhibitors of Ebola Virus Entry: 4-(aminomethyl)benzamides, a related class of compounds, have been identified as potent small molecule inhibitors of Ebola virus entry . Structural modifications have been implemented to improve selectivity and potency toward Ebola or Marburg viruses through the addition of substituents in the amide portion of the molecule, the aromatic region, or the tertiary amine region .
Applications in Industry
- Production of Dyes and Pigments: this compound is used in the production of dyes, pigments, and other industrial chemicals.
- tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids: Room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) can be used as starting materials in dipeptide synthesis with coupling reagents .
Other Potential Applications
- Amino-Li-Resin : Amino-Li-resin, a polyacrylamide resin, is well-suited for solid-phase peptide chemistry and has a high swelling capacity in various solvents . It is stable in the presence of acids and bases, making it suitable for supported solid-phase organic synthesis .
- GABA Uptake Inhibition: Functionalized amino acids have been designed and synthesized as inhibitors of GABA uptake and assessed for their activities toward mouse GAT subtypes . Some of these compounds have shown antinociceptive properties in rodent models of neuropathic pain .
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs and their structural variations are compared below:
Key Observations:
- Chlorine Substitution: The meta-chlorine in this compound improves CA binding compared to non-chlorinated analogs (e.g., 4-(Aminomethyl)benzenesulfonamide) .
- Aminomethyl vs. Hydroxybutyl: The aminomethyl group enhances target engagement via H-bonding, while the hydroxybutyl group in ’s compound increases solubility but reduces cell penetration .
- Electron-Withdrawing Groups : Nitro substituents () lower sulfonamide pKa, favoring ionization and altering membrane permeability .
Critical Analysis of Divergent Findings
- Chlorine’s Role in Solubility : While chlorine generally increases lipophilicity, ’s hydroxybutyl-substituted analog paradoxically shows higher aqueous solubility due to the polar hydroxyl group .
- Hydrazone Stability: reports stable hydrazone derivatives, but conflicting studies note hydrolysis risks in acidic environments, limiting in vivo applicability .
Biological Activity
4-(Aminomethyl)-3-chlorobenzenesulfonamide is an organic compound classified under benzenesulfonamides. It possesses unique structural features, including an aminomethyl group and a chlorine atom on the benzene ring, which contribute to its biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Description |
|---|---|
| Molecular Formula | C7H9ClN2O2S |
| Molecular Weight | 220.68 g/mol |
| IUPAC Name | This compound |
| InChI Key | BMVGHGZJOPHSPV-UHFFFAOYSA-N |
The biological activity of this compound primarily stems from its interaction with specific enzymes, particularly carbonic anhydrases (CAs). The sulfonamide moiety mimics natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition disrupts various biochemical pathways, making it a potential therapeutic agent in cancer treatment and other diseases.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzenesulfonamides, including this compound, have shown significant inhibitory effects against various cancer cell lines. In particular:
- Inhibition of Carbonic Anhydrase IX (CA IX) : Compounds similar to this compound demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong enzyme inhibition with selectivity over CA II .
- Induction of Apoptosis : In MDA-MB-231 breast cancer cells, certain derivatives induced apoptosis significantly, with a reported increase in annexin V-FITC-positive apoptotic cells by up to 22-fold compared to controls .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies have reported that derivatives exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL . The effectiveness of these compounds in inhibiting bacterial growth suggests their potential application in treating bacterial infections.
Case Studies
- Study on Antiproliferative Effects : A study assessed the antiproliferative activity of various sulfonamide derivatives against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated that compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
- Mechanistic Studies : Research involving molecular docking studies revealed favorable binding interactions between the compound and CA IX, suggesting a strong affinity that could be exploited for therapeutic purposes .
Q & A
What are the standard synthetic routes for 4-(Aminomethyl)-3-chlorobenzenesulfonamide, and how do reaction conditions influence yield?
Classification : Basic
Answer :
The synthesis typically involves sulfonation, chlorination, and amination steps. For example, sulfonamide derivatives are often synthesized via nucleophilic substitution of sulfonyl chlorides with amines under controlled pH (7–9) to prevent side reactions . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C) is critical: polar aprotic solvents enhance reactivity but may require longer reaction times. Evidence from coordination chemistry studies suggests that metal catalysts (e.g., Cu(I)) can improve aminomethylation efficiency by 15–20% under inert atmospheres .
How can computational methods like molecular docking predict the biological activity of this compound derivatives?
Classification : Advanced
Answer :
Molecular dynamics (MD) simulations and docking studies (e.g., using AMBER or AutoDock) parameterize the compound’s sulfonamide group for hydrogen bonding with target proteins like urokinase-type plasminogen activator (uPA). The aminomethyl group’s flexibility is modeled with GAFF force fields, while the chloro-substituted benzene ring’s hydrophobic interactions are quantified via free-energy calculations . Validation against experimental IC₅₀ values (e.g., from enzyme inhibition assays) refines computational predictions, reducing false positives by 30–40% .
What spectroscopic techniques resolve structural ambiguities in this compound?
Classification : Basic
Answer :
- ¹H/¹³C NMR : The aminomethyl proton signal (δ 3.2–3.5 ppm) integrates for 2H, while the chloro-substituted aromatic protons appear as doublets (δ 7.4–7.8 ppm) due to meta coupling .
- X-ray crystallography : Resolves bond angles (e.g., C-S-N ~107°) and confirms the sulfonamide group’s tetrahedral geometry. Discrepancies in reported crystal structures (e.g., PDB ID: 3KGP) often arise from packing effects or solvent inclusion .
- IR spectroscopy : The sulfonamide S=O stretch (1150–1350 cm⁻¹) and N-H bend (1600 cm⁻¹) differentiate protonated vs. deprotonated states .
How can contradictory data on the compound’s enzyme inhibition efficacy be reconciled?
Classification : Advanced
Answer :
Discrepancies in IC₅₀ values (e.g., 2–10 µM for carbonic anhydrase IX) may stem from:
- Assay conditions : Varying pH (6.5 vs. 7.4) alters protonation of the sulfonamide group, affecting binding affinity by 3–5-fold .
- Protein isoform selectivity : Derivatives with bulkier substituents show 10× higher selectivity for CA IX over CA II due to steric clashes in the active site .
- Data normalization : Use of recombinant vs. native enzymes introduces variability; standardization with positive controls (e.g., acetazolamide) reduces inter-lab differences .
What safety protocols are critical when handling this compound in the lab?
Classification : Basic
Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks; the compound’s dust particles (PM₂.₅) can cause respiratory irritation .
- Waste disposal : Neutralize acidic/byproduct streams with 10% NaHCO₃ before segregating into halogenated waste containers .
How does the electronic nature of substituents modulate the compound’s reactivity in cross-coupling reactions?
Classification : Advanced
Answer :
Electron-withdrawing groups (e.g., -Cl) deactivate the benzene ring, directing Suzuki-Miyaura couplings to the para position. Hammett studies show a linear free-energy relationship (σₚ⁺ = 0.23) for Pd-catalyzed reactions, with -NHCH₂ groups increasing reaction rates by 1.5× via chelation-assisted catalysis . Conversely, bulky substituents (e.g., -CF₃) reduce yields by 25% due to steric hindrance .
What strategies optimize HPLC purity analysis for this compound?
Classification : Basic
Answer :
- Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm) with a mobile phase of 60:40 acetonitrile/0.1% TFA aqueous solution.
- Detection : UV at 254 nm (ε = 5200 M⁻¹cm⁻¹) for the sulfonamide chromophore. Adjusting flow rate to 1.0 mL/min resolves co-eluting impurities (e.g., unreacted starting materials) with ≥98% purity .
How do solvent effects influence the compound’s stability during long-term storage?
Classification : Advanced
Answer :
Degradation studies (40°C/75% RH) show:
- Aqueous solutions : Hydrolysis of the sulfonamide group occurs at pH <4 (t₁/₂ = 14 days) via SN1 mechanisms.
- Solid state : Lyophilized samples stored at -20°C in amber vials retain >95% potency for 24 months.
- Accelerated aging : Arrhenius modeling predicts a 10% loss in potency after 6 months at 25°C in DMSO due to radical-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
